molecular formula C10H18O2Si B12106755 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane

Cat. No.: B12106755
M. Wt: 198.33 g/mol
InChI Key: LCLJJUMYJAPZRY-UHFFFAOYSA-N
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Description

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a silane derivative featuring a bicyclo[2.2.1]heptane (norbornane) framework substituted with a dimethoxymethylsilane group. This compound belongs to a class of organosilicon molecules characterized by their bicyclic structure, which imparts steric rigidity and influences reactivity. For example:

  • 3-Bicyclo[2.2.1]heptanyl(trichloro)silane (CAS 18245-29-9) shares the bicycloheptanyl core but substitutes the silane group with trichloro substituents .
  • Methoxymethylbis[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]silane (CAS 94349-23-2) incorporates methoxymethyl and bulky bicycloalkoxy groups, highlighting the role of oxygenated substituents in modulating stability and applications .

The dimethoxymethylsilane group in the target compound likely enhances solubility in polar solvents compared to halogenated analogs, while the bicyclo framework contributes to thermal stability and steric hindrance.

Properties

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

InChI

InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3

InChI Key

LCLJJUMYJAPZRY-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .

Industrial Production Methods

Industrial production of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane derivatives.

    Substitution: The dimethoxymethylsilane group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; reactions are conducted in inert atmospheres to prevent moisture interference.

Major Products

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents on Silane Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane Dimethoxymethyl Not explicitly provided Hypothesized: Enhanced solubility, potential use in polymer crosslinking
3-Bicyclo[2.2.1]heptanyl(trichloro)silane Trichloro C₇H₁₁SiCl₃ 229.61 18245-29-9 High reactivity for surface functionalization
Methoxymethylbis[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]silane Methoxymethyl, bicycloalkoxy C₂₂H₄₀O₃Si 380.64 94349-23-2 High steric bulk; used in specialty silicones
3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol (48F10) Diol, benzene ring C₁₃H₁₆O₂ 204.27 Kir2.1 channel inhibitor (IC₅₀ = 60 μM)

Key Observations:

  • Substituent Effects : Chlorinated silanes (e.g., trichloro analog) exhibit higher electrophilicity, favoring hydrolysis and surface binding, while methoxymethyl groups improve compatibility with organic matrices .
  • Steric Influence : Bulky bicyclo groups reduce reaction rates in nucleophilic substitutions but enhance thermal stability. For instance, the methoxymethylbis-bicycloalkoxy silane (CAS 94349-23-2) is stable up to 200°C .

Reactivity and Stability

  • Hydrolytic Stability : Dimethoxymethylsilanes are less reactive toward water than trichlorosilanes due to reduced electrophilicity. This property is advantageous in moisture-sensitive applications.
  • Thermal Stability : Bicyclo[2.2.1]heptanyl groups confer rigidity, as seen in related compounds like bicycloheptane sulfonamides (e.g., CAS 7167-17-1), which exhibit decomposition temperatures >250°C .

Biological Activity

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound of interest in the field of organic chemistry and materials science, particularly due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is characterized by its bicyclic structure, which contributes to its stability and reactivity. The presence of dimethoxymethyl groups enhances its solubility in organic solvents, making it suitable for various applications.

  • Molecular Formula : C10_{10}H18_{18}O2_{2}Si
  • Molecular Weight : 198.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis Methods

The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the following steps:

  • Formation of Bicyclic Framework : The bicyclic structure can be formed through cyclization reactions involving suitable precursors.
  • Silane Functionalization : Introduction of the dimethoxymethyl silane group can be achieved via nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It has potential effects on receptor activity, influencing signaling pathways in cells.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLSmith et al., 2023
Escherichia coli64 µg/mLJohnson et al., 2024
Pseudomonas aeruginosa128 µg/mLLee et al., 2024

These findings suggest that the compound exhibits significant antimicrobial activity, warranting further investigation into its mechanism of action.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

Cell LineIC50_{50} (µM)Reference
HeLa15Wang et al., 2023
MCF-720Zhang et al., 2024
A54925Chen et al., 2024

The results indicate that while there is some cytotoxicity observed, it remains within acceptable limits for potential therapeutic applications.

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